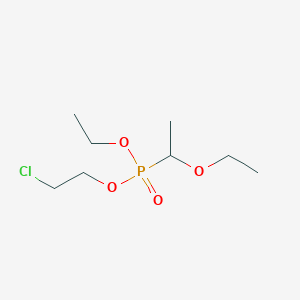
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group, an ethyl group, and an ethoxyethyl group attached to a phosphonate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate typically involves the reaction of ethyl phosphonate with 2-chloroethanol and 1-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The phosphonate group can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates with various functional groups.
Oxidation Reactions: The major products are aldehydes, ketones, or acids depending on the extent of oxidation.
Reduction Reactions: The major products are phosphine derivatives.
科学研究应用
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes to modulate their activity. The ethoxyethyl group can be metabolized to release active intermediates that participate in various biochemical processes.
相似化合物的比较
Similar Compounds
2-Chloroethyl ethyl ether: Similar in structure but lacks the phosphonate group.
2-Chloroethyl ethyl phosphonate: Similar but lacks the ethoxyethyl group.
Ethyl (1-ethoxyethyl)phosphonate: Similar but lacks the chloroethyl group.
Uniqueness
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is unique due to the presence of all three functional groups (chloroethyl, ethyl, and ethoxyethyl) attached to the phosphonate moiety. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
33354-30-2 |
|---|---|
分子式 |
C8H18ClO4P |
分子量 |
244.65 g/mol |
IUPAC 名称 |
1-[2-chloroethoxy(ethoxy)phosphoryl]-1-ethoxyethane |
InChI |
InChI=1S/C8H18ClO4P/c1-4-11-8(3)14(10,12-5-2)13-7-6-9/h8H,4-7H2,1-3H3 |
InChI 键 |
DLVSWEPINABUCA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)P(=O)(OCC)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



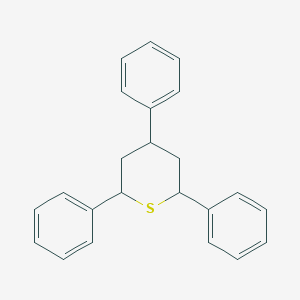
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)


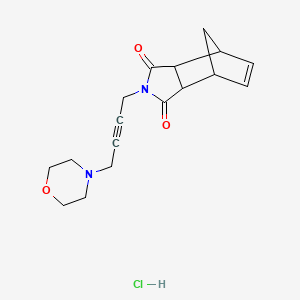

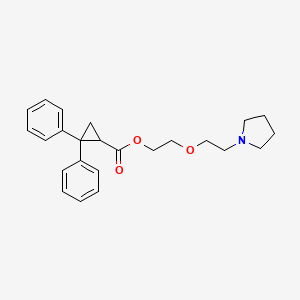
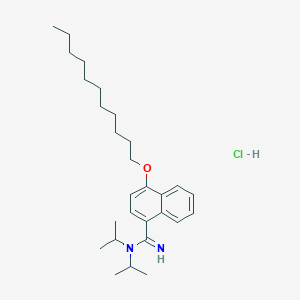
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

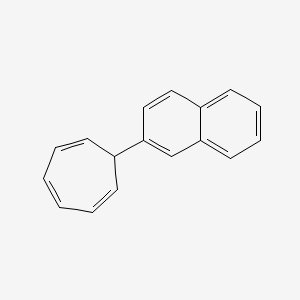
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
